1-(4-Isopropylphenyl)propan-1-one
Overview
Description
1-(4-Isopropylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O. It is a ketone derivative characterized by the presence of an isopropyl group attached to the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Isopropylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Employed in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, the ketone group accepts electrons from reducing agents, leading to the formation of alcohols .
Comparison with Similar Compounds
- 1-(4-Propylphenyl)propan-2-one
- 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
Uniqueness: 1-(4-Isopropylphenyl)propan-1-one is unique due to its specific structural features, such as the isopropyl group attached to the phenyl ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific industrial and research purposes .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQTUHKXMAKTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396225 | |
Record name | 1-(4-isopropylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27465-52-7 | |
Record name | 1-(4-isopropylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.